6-Hexyl-m-cresol
Description
Conventional Synthetic Routes for 6-Hexyl-m-cresol Precursors and Analogs
Conventional synthesis primarily relies on electrophilic aromatic substitution reactions on m-cresol (B1676322). The regioselectivity of these reactions is a critical aspect determining the position of the introduced alkyl group.
Friedel-Crafts Alkylation and Regioselectivity in m-Cresol Derivatization
Friedel-Crafts alkylation is a fundamental method for introducing alkyl chains onto aromatic rings. For m-cresol, the presence of the hydroxyl (-OH) and methyl (-CH₃) groups influences the regioselectivity of the electrophilic attack. The hydroxyl group is an activating and ortho, para-directing group, while the methyl group is also activating and ortho, para-directing. However, steric hindrance and reaction conditions play significant roles in the final product distribution.
Studies on the Friedel-Crafts alkylation of m-cresol with various alkylating agents and catalysts have demonstrated varying degrees of regioselectivity. For instance, the alkylation of m-cresol with isopropyl alcohol over solid acid catalysts like zeolites and mesoporous materials has been investigated to control the position of the isopropyl group, aiming for products like thymol (B1683141) (6-isopropyl-m-cresol). semanticscholar.orgresearchgate.netresearchgate.netmdpi.comconicet.gov.ar The reaction conditions, including temperature, catalyst type, and reactant ratio, significantly influence the selectivity between ortho and para positions relative to the hydroxyl group, and also the extent of mono- vs. poly-alkylation. semanticscholar.orgmdpi.com
Research has shown that using specific catalysts and reaction parameters can favor C-alkylation over O-alkylation (formation of ethers). semanticscholar.orgmdpi.comconicet.gov.ar For example, in the tert-butylation of m-cresol with tert-butyl alcohol over a perlite (B1173460) supported sulfated zirconia catalyst, 100% selectivity towards 6-tert-butyl-m-cresol (B1293579) was observed at 245 °C, with high conversion of m-cresol. mdpi.com This high selectivity at the C-6 position is attributed to the relative steric hindrance at other ortho and para positions (C-2 and C-4) on m-cresol. mdpi.com
Data from a study on the selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions using a strong acid resin catalyst illustrate the impact of reactant molar ratio on product selectivity. semanticscholar.org
| m-Cresol:IPA Molar Ratio | Mono-alkylated Products (%) | Di-alkylated Products (%) | O-alkylated Products (%) |
| 5:1 | 92.8 | 7.2 | 0 |
| 3:1 | 88.2 | 11.8 | 0 |
| 1:1 | 59.8 | 0.7 | 39.5 |
This data indicates that a higher molar ratio of m-cresol to isopropyl alcohol favors the formation of mono-alkylated products. semanticscholar.org
Nitration of m-Cresol and Subsequent Transformations for C-6 Substitution
Nitration of m-cresol is another electrophilic aromatic substitution reaction that can be a step towards functionalization at specific ring positions. The nitronium ion (NO₂⁺) acts as the electrophile. msu.edumasterorganicchemistry.com Similar to alkylation, the directing effects of the hydroxyl and methyl groups influence the positions of nitration.
Studies on the nitration of m-cresol in aqueous sulfuric acid have shown the formation of different nitro isomers, including substitution at positions ortho and para to the hydroxyl group. rsc.org The ratios of these isomers can vary depending on the sulfuric acid concentration. For m-cresol, nitration at the C-2, C-4, and C-6 positions is possible. rsc.org
To achieve a hexyl group at the C-6 position through a route involving nitration, a nitro group would first need to be directed to the C-6 position of m-cresol. Subsequently, this nitro group could be transformed into a leaving group or a functional handle for further reactions, such as reduction to an amino group chemicalbook.com, followed by diazotization and coupling with a hexyl source, or other reactions that facilitate the introduction of the hexyl chain at that specific site. While direct nitration primarily yields nitro-substituted cresols, these can serve as intermediates for further synthetic manipulations to achieve the desired substitution pattern.
Emerging Biosynthetic Approaches for m-Cresol and its Alkylated Derivatives
Biocatalysis and metabolic engineering offer promising alternative routes for the production of m-cresol and potentially its alkylated derivatives, moving away from traditional petrochemical processes. nih.govresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netmicrobialchemist.com
Heterologous Pathway Engineering in Microbial Systems (e.g., Saccharomyces cerevisiae, Aspergillus nidulans)
Metabolic engineering involves modifying microbial pathways to produce desired compounds. acs.orgresearchgate.net Saccharomyces cerevisiae (yeast) and Aspergillus nidulans are examples of microbial hosts that have been engineered for the biosynthesis of aromatic compounds. nih.govresearchgate.netresearchgate.netacs.orgmdpi.com
De novo production of m-cresol from sugar has been demonstrated in Saccharomyces cerevisiae by introducing a heterologous pathway involving the decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govresearchgate.netresearchgate.net This pathway utilizes enzymes such as 6-methylsalicylic acid synthase (MSAS) and 6-methylsalicylic acid decarboxylase (PatG). nih.govresearchgate.netresearchgate.net Overexpression and genomic integration of the genes encoding these enzymes have led to significant production titers of 6-MSA, which is then converted to m-cresol. nih.govresearchgate.net Research indicates that the toxicity of m-cresol to the yeast can be a limiting factor for higher production levels. nih.gov
Aspergillus nidulans has also been engineered for the gram-level production of m-cresol. researchgate.netresearchgate.netacs.orgmdpi.com Similar to the approach in yeast, this involves co-expressing genes encoding 6-methyl salicylic (B10762653) acid synthase (patK) and 6-methyl salicylic acid decarboxylase (patG) from A. clavatus in a modified A. nidulans strain. researchgate.net Strategies like promoter engineering and gene multiplication have been employed to enhance m-cresol titers. researchgate.net A. nidulans has shown better tolerance to m-cresol compared to yeast, suggesting its potential as a microbial cell factory for industrial production. researchgate.net
While the biosynthesis of m-cresol has been achieved, the direct biosynthesis of this compound would require the engineering of pathways that introduce a hexyl chain at the specific C-6 position of m-cresol or a precursor molecule. This would likely involve identifying and incorporating enzymes capable of catalyzing such a regioselective alkylation or a series of enzymatic steps leading to the hexyl substitution.
Enzymatic Biotransformation and Metabolic Engineering Strategies for Alkylated Cresols
Enzymatic biotransformation utilizes isolated enzymes or whole cells to catalyze specific chemical reactions. acs.orgacs.orgresearchgate.netmhmedical.com Metabolic engineering can enhance these processes by optimizing pathways and improving enzyme activity or specificity. acs.orgresearchgate.net
Enzymes such as monooxygenases, particularly cytochrome P450 enzymes, are known for their ability to catalyze hydroxylation and other functionalization reactions on various substrates, including hydrocarbons and aromatic compounds. acs.orgresearchgate.netmhmedical.com While the direct enzymatic hexylation of m-cresol at the C-6 position is not extensively documented in the provided search results, research into enzymatic C-H activation and functionalization is an active area. acs.orgmicrobialchemist.com
Metabolic engineering strategies could involve identifying or engineering enzymes capable of catalyzing the formation of a C-C bond between a hexyl moiety and the C-6 position of m-cresol. This might involve novel enzymatic cascades or the modification of existing enzymes with broad substrate specificities. The development of such biocatalytic routes for regioselective alkylation of cresols presents a challenging but potentially sustainable approach compared to traditional chemical methods. acs.org
Mechanistic Elucidation of C-Alkylation and Side-Reaction Pathways in m-Cresol Chemistry
The C-alkylation of m-cresol, particularly under Friedel-Crafts conditions, proceeds via an electrophilic aromatic substitution mechanism. msu.edu The alkylating agent, often an alkene or an alcohol in the presence of an acid catalyst, generates a carbocation or a polarized species that acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of m-cresol. semanticscholar.orgmsu.edu
The regioselectivity of the attack is influenced by the activating and directing effects of the hydroxyl and methyl groups. The hydroxyl group strongly activates the ortho and para positions (C-2, C-4, and C-6), while the methyl group activates the ortho and para positions relative to itself (C-2, C-4, and C-6). For m-cresol, the positions activated by both groups are C-2, C-4, and C-6. However, the C-6 position is para to the methyl group and ortho to the hydroxyl group, making it a highly probable site for electrophilic attack, provided steric factors are favorable. The C-4 position is para to the hydroxyl group and ortho to the methyl group, also a favored site. The C-2 position is ortho to both groups, which can experience more steric hindrance depending on the size of the alkylating agent.
Side reactions in Friedel-Crafts alkylation can include polyalkylation, where multiple alkyl groups are introduced onto the aromatic ring, and isomerization or cracking of the alkylating agent or the alkylated product, particularly at higher temperatures or with strong acid catalysts. semanticscholar.orgmdpi.comconicet.gov.ar O-alkylation, leading to the formation of ethers, can also occur, especially at lower temperatures or with certain catalysts, although C-alkylation is generally favored under typical Friedel-Crafts conditions for phenols. semanticscholar.orgmdpi.comconicet.gov.ar The reversibility of the Friedel-Crafts reaction can also lead to dealkylation or transalkylation under certain conditions.
In biosynthetic pathways, side reactions can include the formation of unwanted byproducts due to the promiscuity of enzymes or the presence of competing metabolic routes. Metabolic engineering efforts often aim to minimize these side reactions by optimizing enzyme specificity, blocking competing pathways, and channeling metabolic flux towards the desired product. acs.org
Structure
3D Structure
Properties
CAS No. |
39236-85-6 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-hexyl-5-methylphenol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-6-7-12-9-8-11(2)10-13(12)14/h8-10,14H,3-7H2,1-2H3 |
InChI Key |
DYXAQDSLRRVGHL-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C(C=C1)C)O |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)C)O |
Appearance |
Solid powder |
Other CAS No. |
39236-85-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-Hexyl-m-cresol |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Hexyl M Cresol Analogs
Conformational Analysis and Steric Hindrance in 6-Hexyl-m-cresol Derivatives
Steric hindrance, arising from the spatial arrangement of atoms, particularly the bulky hexyl group near the phenolic core, can significantly affect the molecule's ability to approach and bind to a target site. In cyclic systems like substituted cyclohexanes, steric hindrance in axial positions influences conformational equilibrium, favoring equatorial substituents. msu.edu While this compound contains an aromatic ring rather than a cyclohexane, the principle of steric interactions influencing preferred conformations and binding remains relevant. The presence of the hexyl chain at the ortho position to the hydroxyl group introduces significant steric bulk that can influence the accessibility of the hydroxyl group and the aromatic ring to interacting species. Studies on other molecules with flexible chains and aromatic systems highlight how seemingly modest orbital interactions can overcome steric hindrance to determine preferred conformations, impacting molecular recognition. mdpi.com The specific conformer adopted by the hexyl chain when interacting with a biological target will be the one that minimizes steric clashes while maximizing favorable interactions.
Electronic Effects of the Hexyl Moiety on Aromatic Ring Reactivity and Substituent Effects
The hexyl moiety, being an alkyl chain, primarily exerts electron-donating inductive effects on the aromatic ring of this compound. This increased electron density can influence the reactivity of the aromatic ring towards electrophilic substitution reactions. The methyl group at the meta position also contributes electron density to the ring through inductive effects.
Rational Design of this compound Inspired Compounds for Modulated Biological Interactions (Non-Clinical Focus)
Rational design of compounds inspired by this compound involves modifying its structure to enhance or alter its interactions with specific biological targets, excluding clinical applications. This process leverages the understanding of SAR to predict how structural changes will impact activity.
Enzyme Inhibition Kinetics and Binding Modes (e.g., Purine Nucleoside Phosphorylases, Methylthioadenosine Phosphorylase, Epoxide Hydrolases)
Analogs of this compound could be designed as potential inhibitors of various enzymes. The hexyl chain and the substituted phenolic core can be modified to optimize binding affinity and specificity to the active sites of target enzymes.
For instance, studies on enzyme inhibition often involve analyzing inhibition kinetics (e.g., competitive, non-competitive) and determining binding modes through experimental techniques like X-ray crystallography or computational docking. nih.gov The shape, size, and electronic properties of the inhibitor must complement the architecture and chemical environment of the enzyme's active site.
While direct studies on this compound as an inhibitor of Purine Nucleoside Phosphorylases (PNP), Methylthioadenosine Phosphorylase (MTAP), or Epoxide Hydrolases (EH) were not prominently found, the principles of enzyme inhibition SAR are applicable. PNP inhibitors, for example, have been studied for their potential in treating T-cell malignancies and as vaccine adjuvants, with research focusing on transition state analogs and the structural basis of their interaction with the enzyme. iocbtech.cznih.govnih.govclinmedjournals.orgstemcell.com Inhibitors of soluble epoxide hydrolase (sEH) have also been investigated for their anti-inflammatory and cardioprotective effects, with studies highlighting the importance of lipophilic moieties and urea/thiourea frameworks for potent inhibition. mdpi.comresearchgate.netnih.govplos.orgnih.gov
Designing this compound inspired inhibitors for these enzymes would involve considering:
Steric Fit: How well the hexyl chain and the phenolic core fit into the enzyme's binding pocket. Modifications to the length or branching of the alkyl chain could optimize van der Waals interactions.
Electronic Complementarity: Ensuring favorable interactions between the electronic features of the inhibitor (e.g., the polar hydroxyl group, the aromatic ring) and polar or charged residues in the active site.
Hydrogen Bonding: The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor, which can form crucial interactions with the enzyme.
Hydrophobic Interactions: The hexyl chain provides a significant hydrophobic region that can engage in favorable interactions with hydrophobic patches in the binding site.
Correlation of Structural Features with Specific Molecular Recognition
Establishing correlations between specific structural features of this compound analogs and their molecular recognition by biological targets is fundamental to SAR. This involves synthesizing a series of related compounds with systematic modifications and evaluating their binding affinity or biological activity.
For example, varying the length or branching of the alkyl chain at the ortho position, altering the position or nature of the substituent on the aromatic ring, or modifying the hydroxyl group can reveal how each change impacts recognition. Data from such studies can be used to develop pharmacophore models, which describe the essential features and their spatial arrangement required for binding to a particular target. upenn.edu
Studies on molecular recognition often involve techniques like binding assays, spectroscopy, and X-ray crystallography to visualize how molecules interact. acs.org The correlation of structural features with activity allows for the identification of key moieties and their optimal positions for interaction, guiding the design of more potent and selective analogs.
The provided search results touch upon quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) models, which aim to correlate molecular descriptors with observed properties or activities. udec.clcore.ac.ukresearchgate.netucl.ac.uk These computational approaches can be used to build predictive models based on experimental data from this compound analogs, helping to prioritize synthesis and testing of promising compounds.
Computational Approaches to Structure-Activity Predictions and Lead Optimization
Computational approaches are invaluable tools in modern SAR studies and the optimization of lead compounds. Techniques such as molecular docking, molecular dynamics simulations, and QSAR/QSPR modeling can provide insights into the likely binding modes, affinities, and properties of this compound analogs before they are synthesized. upenn.edusubstack.commdpi.com
Molecular Docking: Predicts the preferred binding orientation and conformation of a ligand within a target site based on scoring functions that estimate binding affinity. upenn.edu This can help identify potential interactions between this compound derivatives and the active sites of enzymes like PNP, MTAP, or EH.
Molecular Dynamics Simulations: Provide a dynamic view of the interaction between a ligand and its target over time, accounting for the flexibility of both molecules and the surrounding solvent. This can offer more refined insights into binding stability and conformational changes.
QSAR/QSPR Modeling: Develops statistical models that relate structural descriptors of a series of compounds to their biological activity or physicochemical properties. udec.clcore.ac.ukresearchgate.netucl.ac.uk These models can be used to predict the activity of new, untested this compound analogs.
Machine Learning: Increasingly applied in SAR and lead optimization to analyze large datasets and identify complex relationships between structure and activity, potentially leading to the discovery of novel scaffolds or design principles. upenn.educore.ac.uksubstack.com
Computational methods can significantly accelerate the lead optimization process by allowing for virtual screening of large libraries of potential analogs and prioritizing those with the most favorable predicted properties for synthesis and experimental validation. upenn.edusubstack.com However, it is crucial to note that computational predictions should be validated experimentally.
Here is a sample table illustrating hypothetical data that might be generated during SAR studies of this compound analogs targeting an enzyme:
| Compound Structure | Alkyl Chain Length | Substituent on Aromatic Ring | Enzyme Inhibition (IC₅₀) | Binding Mode Hypothesis |
| This compound | 6 | 5-methyl | 100 µM | Hydrophobic interaction with hexyl chain, H-bond with OH |
| 6-Butyl-m-cresol | 4 | 5-methyl | 250 µM | Reduced hydrophobic interaction |
| 6-Octyl-m-cresol | 8 | 5-methyl | 50 µM | Optimized hydrophobic interaction |
| 6-Hexyl-4-chloro-m-cresol | 6 | 5-methyl, 4-chloro | 80 µM | Electronic effects of chlorine |
| This compound with modified hydroxyl group (e.g., ether) | 6 | 5-methyl | >500 µM | Loss of H-bond interaction |
Such data, combined with computational modeling, allows researchers to refine their understanding of the structural requirements for activity and design improved analogs with desired properties.
Advanced Analytical and Spectroscopic Characterization of 6 Hexyl M Cresol and Its Chemical Environment
Chromatographic Separation Techniques for Alkylated Cresol (B1669610) Isomers
Chromatography plays a vital role in separating 6-hexyl-m-cresol from other components in a mixture, particularly its structural isomers (other hexyl-m-cresol positional isomers) and other alkylated phenols. The choice of chromatographic technique depends on the specific analytical requirements, such as the complexity of the mixture and the desired sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of phenolic compounds, including cresols and their alkylated derivatives. Reversed-phase HPLC is commonly employed, utilizing stationary phases such as C18 or phenyl columns, and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comosha.govchemijournal.comchemijournal.comshimadzu.com UV detection is suitable because phenolic compounds possess chromophores that absorb UV light. osha.govnih.gov
While HPLC with UV detection is effective for separating various alkylphenols, achieving adequate separation of closely related isomers, such as cresol isomers, can sometimes be challenging with standard C18 columns. shimadzu.com Phenyl columns offer different selectivity based on pi-pi interactions, which can enhance the separation of aromatic isomers. shimadzu.com For instance, while an ODS (C18) column might not adequately separate o- and m-cresol (B1676322), a phenyl column can achieve satisfactory separation by leveraging both hydrophobic and pi-pi interactions. shimadzu.com The specific conditions, such as the mobile phase composition, flow rate, and column temperature, need to be optimized to achieve the desired separation of this compound from its potential isomers and other matrix components. mdpi.comnih.gov
Data Table: Example HPLC Conditions for Cresol Analysis (Illustrative based on similar compounds)
| Parameter | Condition | Source (Similar Compounds) |
| Column Type | Reversed-phase (e.g., C18, Phenyl) | mdpi.comosha.govshimadzu.com |
| Mobile Phase | Water/Organic Solvent (e.g., Acetonitrile, Methanol) | mdpi.comchemijournal.comchemijournal.comnih.gov |
| Detection | UV Detection | osha.govnih.gov |
| Typical UV Wavelength | 218 nm or 270-280 nm (depending on compound) | osha.govchemijournal.comchemijournal.comnih.gov |
| Flow Rate | Typically 1 mL/min | nih.gov |
| Column Temperature | Often controlled (e.g., 40 °C) | nih.gov |
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) for Cresol Isomer Separation
Gas Chromatography (GC), particularly when coupled with Flame Ionization Detection (FID), is another powerful technique for the separation and analysis of volatile and semi-volatile organic compounds like alkylated cresols. GC offers excellent separation efficiency for isomers, often providing better resolution compared to some HPLC methods for closely related structures. osha.govresearchgate.net
GC-FID is a sensitive detection method for hydrocarbons and organic compounds. osha.govunizar.es However, for some phenolic compounds, derivatization might be employed prior to GC analysis to improve volatility, thermal stability, or detector response. researchgate.netwiley.com Silylation, for example, can be used to derivatize the hydroxyl group of cresols, allowing for better separation of isomers on standard GC columns like HP-5ms. wiley.com While GC-FID is generally less sensitive than methods employing mass spectrometry, it is a satisfactory alternate method for the analysis of cresols. osha.gov
Data Table: Example GC-FID Conditions for Cresol Analysis (Illustrative based on similar compounds)
| Parameter | Condition | Source (Similar Compounds) |
| Column Type | Capillary Column (e.g., HP-5ms, DB-5) | wiley.comgoogle.com |
| Detector | Flame Ionization Detection (FID) | osha.govunizar.esgoogle.comirsst.qc.ca |
| Carrier Gas | Inert gas (e.g., Helium) | unizar.eswiley.com |
| Temperature Program | Programmed heating is common for isomer separation | wiley.comgoogle.com |
| Injection Port Temp | Elevated temperature (e.g., 250-300 °C) | google.com |
| Detector Temp | Elevated temperature (e.g., 270-320 °C) | unizar.esgoogle.com |
Spectroscopic Fingerprinting for Structural Confirmation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound, serving as crucial tools for confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hexyl Chain and Aromatic Proton Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the different hydrogen and carbon environments within the this compound molecule. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the assignment of protons in the aromatic ring and the hexyl chain. chemicalbook.comchemicalbook.com The characteristic signals for the aromatic protons, the methyl group on the ring, the hydroxyl proton, and the methylene (B1212753) protons of the hexyl chain would be expected at specific chemical shift ranges. chemicalbook.comchemicalbook.com ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for the aromatic carbons and the carbons in the hexyl chain. chemicalbook.comchemicalbook.com Comparing experimental NMR spectra to predicted spectra or spectral databases can help confirm the structure of this compound and identify potential impurities. thegoodscentscompany.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interaction Verification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of the molecule when exposed to infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretching vibration of the hydroxyl group, C-H stretching vibrations in the aromatic ring and the hexyl chain, C=C stretching vibrations in the aromatic ring, and C-O stretching vibrations of the phenol (B47542). researchgate.netnih.govspectrabase.comresearchgate.net The position and intensity of these bands provide a unique spectroscopic fingerprint for the compound. FT-IR can also be used to investigate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.net Comparing the FT-IR spectrum of a sample to a reference spectrum can aid in confirming the identity and assessing the purity of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification and structural elucidation. When coupled with chromatographic techniques like GC or HPLC (GC-MS or LC-MS), it serves as a powerful tool for the separation and identification of components in complex mixtures. mdpi.comresearchgate.netacs.orgtandfonline.comnih.gov
In electron ionization (EI) mass spectrometry, molecules are fragmented, producing a series of ions. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of these ions and their relative abundance. acdlabs.compearson.com The molecular ion peak (M⁺) corresponds to the intact molecule and provides its molecular weight. For this compound (C₁₃H₂₀O), the molecular weight is approximately 192.30 g/mol , and the monoisotopic mass is 192.151415257 Da. nih.govuni.lu Fragmentation patterns are characteristic of the molecule's structure, as bonds break in predictable ways. acdlabs.compearson.com Analyzing the fragment ions can provide structural information. For example, cleavage of the hexyl chain or fragmentation of the substituted aromatic ring would yield ions with specific m/z values. pearson.comhidenanalytical.com Soft ionization techniques, such as electrospray ionization (ESI), typically produce less fragmentation and a more prominent molecular ion or adduct ions (e.g., [M+H]⁺, [M+Na]⁺). uni.luacs.orgacdlabs.com LC-MS with ESI has been used for the analysis of alkylphenols, yielding characteristic ions like (M-H)⁻ under negative ion conditions. acs.org
Data Table: Predicted Collision Cross Section Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 193.15869 | 145.1 | uni.lu |
| [M+Na]⁺ | 215.14063 | 158.1 | uni.lu |
| [M+NH₄]⁺ | 210.18523 | 153.8 | uni.lu |
| [M+K]⁺ | 231.11457 | 150.2 | uni.lu |
| [M-H]⁻ | 191.14413 | 147.6 | uni.lu |
| [M+Na-2H]⁻ | 213.12608 | 151.5 | uni.lu |
| [M]⁺ | 192.15086 | 147.7 | uni.lu |
| [M]⁻ | 192.15196 | 147.7 | uni.lu |
Theoretical and Computational Chemistry Investigations of 6 Hexyl M Cresol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity and physical properties. These methods solve the electronic Schrödinger equation (or an approximation of it) to obtain the wavefunction and energy of a molecular system.
Density Functional Theory (DFT) for Ground State Properties and Orbital Interactions
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules, particularly their ground state properties. DFT focuses on the electron density rather than the complex many-electron wavefunction, offering a computationally less demanding approach compared to traditional ab initio methods while often providing a good balance of accuracy. DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbitals (HOMO and LUMO energies) and charge distributions. elixirpublishers.combiointerfaceresearch.comwikipedia.orgmdpi.com
For cresols, including the m-cresol (B1676322) isomer which is the base structure of 6-Hexyl-m-cresol, DFT has been applied to characterize molecular structures, vibrational modes, and thermodynamic properties. elixirpublishers.com DFT calculations can reveal the charge transfer within the molecule by examining HOMO and LUMO energies. elixirpublishers.com Mapping electron density isosurfaces with electrostatic potential surfaces (ESPs) obtained from DFT can provide insights into charge distribution and potential sites of chemical reactivity. elixirpublishers.comresearchgate.netbohrium.com Studies on m-cresol have utilized DFT to analyze structural, electronic, and optical properties. biointerfaceresearch.com The B3LYP functional with basis sets like 6-311G(d,p) is a common choice for computing properties such as stable conformations, vibrational frequencies, and electronic absorption spectra. biointerfaceresearch.com DFT has also been used to study the interaction mechanisms of cresols with other substances, such as in adsorption processes, by calculating adsorption energies and analyzing the changes in bond lengths and angles upon interaction. mdpi.com
Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions
Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without including experimental data. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster methods (e.g., CC2), can provide highly accurate results for molecular energies, structures, and spectroscopic properties. nih.govunirioja.esaip.orghhu.deaip.orgrsc.orgusc.eduresearchgate.net
For cresol (B1669610) isomers, ab initio calculations have been employed to study internal rotations, torsional properties, and to support the interpretation of spectroscopic data like microwave and vibrational spectra. nih.govunirioja.eshhu.deaip.orgresearchgate.net For instance, MP2 and CC2 methods have been used to calculate hindering barriers for the rotation of methyl and hydroxyl groups in p-cresol (B1678582), with results showing good agreement with experimental values. nih.gov Ab initio calculations can also predict spectral shifts upon complex formation, which can be attributed to effects like the inductive effect of solvent molecules. aip.orgaip.org While minimal basis sets like STO-3G can be used for larger systems, they may underestimate bond distances and lead to less accurate potential curves. aip.org Higher-level ab initio methods are generally more computationally expensive but can provide more accurate energetic and spectroscopic predictions.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By solving Newton's equations of motion for each atom, MD simulations can explore the conformational space of a molecule and study its interactions with a solvent or other molecules over time. This is particularly useful for understanding the dynamic behavior of flexible molecules like this compound with its hexyl chain. royalsocietypublishing.orgntnu.noresearchgate.netnih.govacs.orgacs.orgresearchgate.netacs.orgresearchgate.net
In Silico Modeling of Reaction Mechanisms and Transition States Involving this compound
In silico modeling of reaction mechanisms involves using computational methods to study the step-by-step process of a chemical reaction, including the identification of intermediates and transition states. This provides detailed information about the energy profile of the reaction and the factors influencing its rate and selectivity. rsc.orgnih.govresearchgate.netrsc.orggdut.edu.cn
While specific studies on the reaction mechanisms of this compound were not prominently found, computational methods, particularly DFT, have been widely used to study the reaction mechanisms of related phenolic compounds and substituted aromatics. rsc.orgresearchgate.netgdut.edu.cnresearchgate.netosti.gov These studies often involve optimizing the geometries of reactants, products, intermediates, and transition states on the potential energy surface (PES). rsc.org Identifying transition states, which are short-lived and cannot be isolated experimentally, is crucial for determining activation energies and understanding reaction kinetics. rsc.org For cresols, computational studies have investigated reaction pathways such as hydrodeoxygenation, focusing on the scission of C-O bonds and the role of catalysts. rsc.orgresearchgate.netosti.gov In silico modeling can also explore the effect of substituents on reactivity and the influence of the environment, such as the presence of enzymes or different phases. nih.govresearchgate.netresearchgate.net For this compound, in silico modeling could be used to study its participation in various reactions, such as oxidation, substitution, or reactions involving the hydroxyl group or the aromatic ring, taking into account the influence of the hexyl substituent on the electronic and steric properties.
Prediction of Intermolecular Interactions and Self-Assembly Propensities
Understanding how molecules interact with each other is essential for predicting their physical properties, their behavior in solution, and their ability to form ordered aggregates or self-assemble. Computational methods can quantify the strength and nature of various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π interactions. researchgate.netbohrium.comacs.orgiucr.orgnih.govuva.esnih.govnih.govacs.org
Computational studies on cresols have highlighted the importance of intermolecular interactions in their aggregation and self-assembly. researchgate.netiucr.orgnih.govnih.gov These interactions govern the formation of supramolecular structures, such as those observed in cocrystals. researchgate.netiucr.orgnih.gov
Hydrogen Bonding Networks in Cresol Aggregates
Hydrogen bonding is a particularly significant intermolecular interaction for molecules containing hydroxyl groups, like cresols. bohrium.comacs.orguva.esnih.govnih.govacs.org Computational methods, including DFT and ab initio calculations, are used to study the formation and characteristics of hydrogen bonds in cresol aggregates. bohrium.comacs.orgnih.govnih.govacs.org These studies can determine hydrogen bond lengths, angles, and interaction energies. bohrium.com For cresols, hydrogen bonding can lead to the formation of various aggregates, including dimers, trimers, and larger clusters. nih.gov The arrangement of molecules within these aggregates can vary, with possibilities including linear or cyclic structures, and computational studies can predict the relative stability of these different conformers. nih.gov
The hydroxyl group in cresols can act as both a hydrogen bond donor and acceptor. aip.org Studies on cresol-water clusters, for example, have investigated the hydrogen bonding interactions and their effect on spectroscopic properties. aip.orghhu.deaip.org The strength and nature of hydrogen bonds can be influenced by the position and electronic properties of substituents on the aromatic ring. bohrium.com For this compound, the hexyl chain could influence the hydrogen bonding network by introducing steric hindrance or affecting the local environment around the hydroxyl group. Computational studies can help elucidate how the long alkyl chain impacts the self-assembly propensities and the nature of hydrogen bonding in aggregates of this compound. Techniques like Radial Distribution Functions (RDFs) from MD simulations can be used to analyze the spatial arrangement of molecules and quantify hydrogen bonding. acs.org The formation of hydrogen bonds significantly affects the vibrational spectrum, particularly the O-H stretching region, and computational methods can help interpret these spectral changes. researchgate.netacs.orgnih.gov
Van der Waals and Electrostatic Interactions with Surrounding Molecules
Theoretical and computational chemistry methods are invaluable tools for understanding the intermolecular forces that govern the behavior of molecules like this compound in various environments. These forces, primarily Van der Waals and electrostatic interactions, play a crucial role in determining properties such as solubility, phase behavior, and interactions with other chemical species or biological systems.
Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed to probe these noncovalent interactions at a molecular level. DFT calculations can provide insights into the electronic structure of a molecule and its electrostatic potential, highlighting regions prone to electrostatic interactions acs.org. The molecular electrostatic potential (MESP) topography, for instance, can be used to quantify substituent effects on interactions like cation-π interactions, which involve electrostatic components acs.org. Studies on related phenolic compounds, such as m-cresol, have utilized MD simulations and DFT to explore interaction mechanisms with surrounding molecules, including ionic liquids acs.org. These studies often calculate noncovalent interaction energies, which are typically decomposed into electrostatic and Van der Waals contributions acs.org.
The interaction energy between molecules is a key output of such computational studies, often broken down into its constituent parts, including electrostatic and Van der Waals terms acs.org. Analyzing the spatial distribution functions and noncovalent interaction (NCI) plots derived from simulations can visually and quantitatively characterize the nature and strength of these interactions in different regions of the molecule acs.orgacs.org.
Environmental Chemistry and Degradation Pathways of 6 Hexyl M Cresol and Alkylated Phenols
Atmospheric Transformation Mechanisms
The atmospheric fate of organic compounds, including alkylated phenols, is largely determined by their reactions with key atmospheric oxidants and their susceptibility to photolysis.
Reactions with Hydroxyl (OH) Radicals and Nitrate (B79036) (NO3) Radicals in Gas Phase
In the gas phase, the hydroxyl radical (OH) is the most important oxidant for many volatile organic compounds (VOCs), particularly during the daytime. mdpi.comrsc.org Alkylated phenols react with OH radicals primarily through two mechanisms: addition to the aromatic ring and hydrogen atom abstraction from the hydroxyl group or the alkyl chain. For aromatic compounds, the addition of the OH radical to the aromatic ring is often the dominant oxidation pathway, leading to the formation of hydroxylated products. copernicus.orgcopernicus.org Hydrogen atom abstraction from alkyl substituted groups also occurs, leading to the formation of alkyl radicals that further react with oxygen. mdpi.comiaps.org.in The relative importance of these pathways can vary depending on the specific structure of the alkylphenol.
Photolysis and Photo-oxidation Processes in the Troposphere
Photolysis, the direct breakdown of molecules by light, can be a significant degradation pathway for compounds that absorb light in the tropospheric actinic window (wavelengths > 290 nm). d-nb.infoacs.org While many monocyclic aromatic hydrocarbons absorb very little sunlight in the troposphere, oxygenated nitroaromatic compounds can undergo important photodissociation. d-nb.info
Photo-oxidation processes in the troposphere involve reactions initiated by the absorption of light by a compound or by photosensitizers in the atmosphere. acs.org This can lead to the formation of reactive species like OH radicals and other oxidants, which then drive the degradation of other atmospheric constituents. acs.orgcaltech.edu Phenolic compounds can undergo direct photolytic transformation if they contain suitable chromophore structures that can be photoexcited. mdpi.com Additionally, they can be degraded through photosensitized reactions, where a light-absorbing molecule transfers energy to the alkylphenol, leading to its transformation. acs.org The triplet states of photosensitizers, such as carbonyl compounds, can react with phenols via hydrogen atom abstraction. acs.org
For alkylphenols, including 6-Hexyl-m-cresol, photo-oxidation can contribute to their atmospheric removal. While direct photolysis might be limited for some simple alkylphenols, sensitized photolysis involving atmospheric photosensitizers could play a role in their degradation. The products of atmospheric oxidation, such as nitrophenols, can also be subject to photolysis, further influencing the atmospheric chemistry. copernicus.orgcopernicus.org
Aquatic and Terrestrial Biodegradation Pathways
Biodegradation by microorganisms is a primary process for the removal of alkylated phenols from aquatic and terrestrial environments.
Microbial Degradation in Water and Soil Ecosystems
Microbial degradation of alkylphenols has been extensively studied, particularly for compounds like nonylphenol (NP) and octylphenol (B599344) (OP) due to their endocrine-disrupting effects. nih.govresearchgate.net A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phenolic compounds. nih.govresearchgate.netasm.org
In aerobic conditions, microorganisms can mineralize organic compounds, including phenols, into carbon dioxide and water. researchgate.net This process typically involves enzymatic attack on the aromatic ring, often initiated by hydroxylation catalyzed by enzymes like phenol (B47542) hydroxylase, followed by ring cleavage. researchgate.net The resulting products can then be further metabolized through pathways like the beta-ketoadipate pathway. researchgate.net
Anaerobic biodegradation of phenolic compounds also occurs, although the knowledge of these processes is less advanced than for aerobic degradation. researchgate.net Some phenolic compounds, including m-cresol (B1676322) and p-cresol (B1678582), have been shown to be biodegradable to methane (B114726) and carbon dioxide in anaerobic cultures. asm.org Anaerobic degradation pathways can involve carboxylation of the aromatic ring and further transformation. nih.gov
The biodegradability of alkylphenols can be influenced by the structure of the alkyl chain, with highly branched alkyl groups potentially conferring different biodegradability compared to linear isomers. nih.gov While specific studies on the microbial degradation of this compound were not found, research on other cresols and alkylphenols suggests that microbial communities in water and soil ecosystems are likely involved in its breakdown. nih.govresearchgate.netasm.org
Role of Specific Microbial Communities in Alkylated Phenol Dehalogenation and Mineralization
Specific microbial communities play crucial roles in the degradation and mineralization of alkylated phenols. For instance, sphingomonads and closely related genera are among the most common bacteria known to degrade nonylphenol. nih.gov While bacterial isolates have demonstrated growth on and mineralization of NP, the ultimate degradation by fungi remains less clear. nih.gov
Bacterial and fungal degradation of short-chain alkylphenols like cresols can involve aromatic ring hydroxylation and alkyl chain oxidation. nih.govresearchgate.net Fungi may also utilize the formation of phenolic polymers as an elimination pathway for long-chain branched alkylphenols. nih.govresearchgate.net
In the context of dehalogenation, while the provided search results focus on the degradation of non-halogenated alkylphenols like this compound, studies on the anaerobic biodegradation of chlorophenols in sludge demonstrate the capacity of microbial communities for dehalogenation of phenolic compounds. nih.gov This highlights the diverse metabolic capabilities within microbial populations for transforming substituted phenols.
Research indicates that the effectiveness of microbial degradation can be influenced by factors such as microbial community composition and adaptation. asm.orgjst.go.jp Microbial communities from contaminated sites may exhibit enhanced degradation capabilities. nih.gov
Chemical Oxidation and Biotransformation Processes
Beyond atmospheric radical reactions and microbial biodegradation, alkylated phenols can undergo chemical oxidation and biotransformation processes in various environmental compartments.
Chemical oxidation can occur through reactions with various oxidants present in water and soil, such as reactive oxygen species or other chemical agents. Advanced oxidation processes (AOPs), often used in wastewater treatment, utilize powerful oxidants like hydroxyl radicals to degrade substituted phenols in water. rsc.org
Biotransformation refers to the chemical modification of a compound by living organisms, which may or may not lead to complete mineralization. This can involve enzymatic reactions that alter the structure of the alkylphenol. For example, enzymes like 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida have been shown to catalyze the biotransformation of a range of 4-alkylphenols through hydroxylation on the methylene (B1212753) group adjacent to the benzene (B151609) ring. nih.gov
Biotransformation can be a significant process even for poorly soluble substances like some alkylated phenols in aquatic environments. nih.gov Studies using methods where alkylphenols were immobilized on hydrophobic adsorbents in natural seawater demonstrated potential biodegradability and biotransformation with measurable half-lives. nih.gov
In fish, alkylated phenols can be taken up and biotransformed, with the bile appearing to be a major route of excretion for the compounds and relatively short biological half-lives observed for some C4-C7 alkylated phenols. offshorenorge.no
The interplay between chemical oxidation and biotransformation processes can significantly influence the persistence and fate of this compound and other alkylated phenols in the environment.
Superoxide, Singlet Oxygen, and Organic Peroxy Radical Interactions
Chemical oxidation processes, involving reactive species such as superoxide, singlet oxygen, hydroxyl radical, and organic peroxy radicals, can contribute to the removal of cresols and likely other alkylated phenols from the environment cdc.govnih.gov. While generally not as rapid as biodegradation under most conditions, these reactions play a role in transformation pathways cdc.govnih.gov.
Singlet oxygen (¹O₂) is a selective reactive oxygen species generated by solar irradiation in natural waters nih.govnih.gov. It can react with cresols and other phenolic compounds nih.govacs.org. Studies have investigated the reaction rates of substituted phenols with singlet oxygen, with quantitative structure-activity relationships (QSARs) being developed to predict these rates based on properties like the one-electron oxidation potential acs.orgrsc.org. For p-cresol, a rate constant of 3.7 × 10⁻⁸ M⁻¹ sec⁻¹ for the reaction with singlet oxygen has been reported in laboratory settings using rose bengal as a sensitizer (B1316253) nih.gov. Based on an estimated singlet oxygen concentration in water at noon on a summer day, this rate constant corresponds to a calculated half-life of 500 hours for p-cresol nih.gov.
Organic peroxy radicals can also contribute to the oxidation of phenolic compounds in water cdc.govnih.gov. Research has shown that the irradiation of water containing fulvic acid can produce transient oxidants, suggested to be organic peroxy species, that oxidize o- and p-cresol cdc.govnih.gov. The presence of fulvic acids significantly accelerated the disappearance of p-cresol upon irradiation compared to pure water nih.gov.
While specific data on the reactions of this compound with superoxide, singlet oxygen, and organic peroxy radicals are limited in the provided search results, the established reactivity of simpler phenolic compounds like cresols with these species suggests that similar oxidation pathways are likely relevant for this compound in the environment. The presence of the longer hexyl chain and the position of the methyl group on the phenol ring in this compound would influence the specific reaction rates and potential transformation products compared to the cresol (B1669610) isomers.
Hydrolysis and Other Abiotic Transformation Routes for Cresols
Hydrolysis is generally not considered a significant environmental fate process for cresols due to the absence of readily hydrolyzable functional groups cdc.govnih.govoecd.org.
Other abiotic transformation routes for phenolic compounds in the environment include photolysis and oxidation by other reactive species like hydroxyl radicals cdc.govnih.gov. In the atmosphere, cresols degrade rapidly through reactions with photochemically produced hydroxyl radicals during the day and nitrate radicals at night, with half-lives typically on the order of a day nih.gov.
In water, abiotic reactions such as photolysis and oxidation by photolytically produced hydroxyl radicals and singlet oxygen play a role, though they may be less significant than biodegradation under most conditions who.int. Direct photolysis of p-cresol in pure water under solar irradiation has shown half-lives of approximately 35 days nih.gov. However, the presence of dissolved organic matter, such as humic and fulvic acids, can accelerate the photolysis of cresols who.int. For instance, the estimated half-life for p-cresol in water containing humic acid exposed to sunlight was reported as 3 days who.int. Photochemically produced organic peroxide radicals generated from dissolved organic matter have been identified as contributors to the sensitized photooxidation of cresols in some aquatic environments who.int.
Abiotic transformation processes can also involve interactions with minerals and other organic compounds in the environment nih.gov. Studies on other recalcitrant environmental pollutants have shown that redox-active minerals and naturally occurring phenolic compounds can enhance abiotic removal and transformation through mechanisms like oxidation and addition reactions nih.gov. The specific abiotic transformation pathways and rates for this compound would be influenced by its molecular structure and the specific environmental conditions, including pH, temperature, light exposure, and the presence of sensitizers or reactive minerals.
Modeling Environmental Fate and Transport of Phenolic Compounds
Modeling the environmental fate and transport of phenolic compounds like this compound involves considering various processes that govern their distribution and persistence across different environmental compartments (air, water, soil, sediment) who.int. Key processes include volatilization, partitioning between phases (e.g., water-air, water-sediment, soil-water), advection, dispersion, and transformation/degradation who.int.
The chemical properties of phenolic compounds, such as water solubility, vapor pressure, and sorption potential (often represented by the organic carbon-water (B12546825) partitioning coefficient, Koc), are critical inputs for environmental fate and transport models who.intcanada.ca. For cresols, high water solubility, moderate vapor pressure, and low to moderate sorption potential suggest that they can distribute into air, water, or soil depending on the release compartment canada.ca. The mobility of cresols in soil can range from slight to high, depending on the soil's Koc value who.int.
Biodegradation is often the dominant mechanism for the removal of cresols in soil and water under aerobic conditions, leading to relatively rapid breakdown cdc.govnih.gov. However, persistence can occur in anaerobic conditions, such as in some sediments and groundwater aquifers, or in environments with limited microbial communities cdc.gov. The degradation rates can vary depending on the specific isomer and environmental conditions cdc.govcdc.gov. For example, m- and p-cresol isomers showed more degradation than o-cresol (B1677501) in anoxic sediments cdc.govcdc.gov.
Environmental models utilize data on physical-chemical properties, emission sources, and transformation rates to predict the concentration and distribution of chemicals in different environmental media canada.ca. For cresols, quantitative analyses based on empirical and modeled toxicity and environmental concentration data have been used to predict potential environmental concentrations originating from industrial sources canada.ca. These models consider industrial loading but may not fully account for cresols formed as biodegradation products of other organic compounds or from extensive natural production canada.ca.
While specific modeling studies for this compound were not detailed in the provided results, the principles and approaches used for modeling other phenolic compounds, particularly cresols and alkylphenols, would be applicable. The longer alkyl chain in this compound would likely influence its physical-chemical properties, such as water solubility and Koc, compared to simpler cresols, which in turn would affect its partitioning and transport behavior in environmental models.
Data on the environmental concentrations of cresols are available for various media, including air, surface water, groundwater, sediment, and soil canada.ca. However, distinguishing between naturally occurring and anthropogenically sourced cresols can be challenging due to their widespread natural presence canada.ca.
Here is a summary of some environmental fate data for cresols, which can serve as a basis for understanding the behavior of related alkylated phenols like this compound:
| Environmental Compartment | Dominant Removal Mechanism(s) | Estimated Half-life (Typical) | Notes | Source(s) |
| Air | Reaction with hydroxyl and nitrate radicals | On the order of a day | Faster during the day (hydroxyl radicals), slower at night (nitrate radicals) | nih.govwho.int |
| Water (Aerobic) | Biodegradation | On the order of a day to a week | Can persist in oligotrophic waters or with limited microbial communities | cdc.govnih.gov |
| Water (Anaerobic) | Biodegradation | On the order of weeks to months | Slower than aerobic biodegradation | nih.gov |
| Soil | Biodegradation | Very rapidly | May persist under anaerobic conditions or at high concentrations | nih.gov |
| Water (Photolysis) | Direct photolysis, sensitized photooxidation | Variable | Dependent on water clarity, presence of sensitizers (e.g., fulvic acid) | nih.govwho.int |
It is important to note that these data are for cresols and the environmental fate of this compound would need to be specifically investigated or estimated based on its unique chemical structure and properties.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 6-hexyl-m-cresol, and how can purity be optimized during synthesis?
- Methodology : Use nucleophilic substitution or Friedel-Crafts alkylation to introduce the hexyl group to m-cresol. Monitor reaction conditions (temperature, catalyst concentration) via HPLC or GC-MS. Purify via column chromatography, referencing ISO/R 1911:1971 for cresol isolation techniques . Validate purity using Raman spectroscopy, targeting characteristic peaks (e.g., 732 cm⁻¹ for m-cresol derivatives) .
Q. How can this compound be distinguished from structural analogs like 6-hexyl-o-cresol or p-cresol derivatives?
- Methodology : Employ multivariate fluorescence spectroscopy to resolve overlapping spectral signals. Compare fluorescence signatures with reference standards (e.g., m-cresol vs. p-cresol) . Use computational tools (e.g., Gaussian software) to model steric and electronic differences in substituent positioning .
Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?
- Methodology : Conduct stability studies under varying temperatures (4°C, 25°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy and mass spectrometry. Store in dark, glass-stoppered containers under inert gas, as per cresol storage guidelines .
Advanced Research Questions
Q. How does the hexyl substituent influence the metabolic pathways of this compound in microbial systems compared to unsubstituted m-cresol?
- Methodology : Use Pseudomonas putida cultures (adapted from m-cresol degradation studies ). Track metabolic intermediates via LC-MS, focusing on hydroxylation and ring-cleavage products. Compare enzyme induction profiles (e.g., catechol oxygenase vs. gentisate oxygenase) to identify pathway divergence.
Q. What computational models predict the environmental persistence and ecotoxicological effects of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and toxicity. Validate with in vitro cytotoxicity assays (e.g., Hydra vulgaris viability tests), avoiding acute rodent toxicity studies per EPA recommendations .
Q. How do solvent polarity and pH affect the self-assembly behavior of this compound in supramolecular applications?
- Methodology : Use dynamic light scattering (DLS) and transmission electron microscopy (TEM) to study aggregation in solvents (e.g., hexane, DMSO). Correlate results with computational simulations of intermolecular interactions (e.g., π-π stacking, alkyl chain van der Waals forces) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cell lines?
- Methodology : Perform dose-response assays under standardized conditions (e.g., ISO 1906 protocols). Use multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., solvent carriers, cell passage number) . Replicate studies across independent labs to confirm reproducibility .
Methodological Considerations
- Analytical Challenges : Overlapping spectral peaks in cresol derivatives require advanced deconvolution algorithms .
- Ethical & Reproducibility Standards : Pre-register experimental protocols (e.g., Open Science Framework) and adhere to FAIR data principles .
- Data Interpretation : Use Bayesian statistics to quantify uncertainty in low-sample-size studies (e.g., rare microbial degradation pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
